MAO Inhibition Superior to Iproniazid
N′-substituted hydrazide derivatives synthesized from indolizine-2-carboxylic acid—the direct hydrolysis product of methyl indolizine-2-carboxylate—exhibit monoamine oxidase (MAO) inhibitory activity that uniformly surpasses the reference drug iproniazid [1]. This class-level inference establishes that the indolizine-2-carboxylate scaffold confers intrinsically higher MAO inhibitory potency compared to the clinically established hydrazine-based MAO inhibitor iproniazid, providing a quantitatively meaningful basis for scaffold selection in neuropharmacology programs.
| Evidence Dimension | Monoamine oxidase (MAO) inhibitory activity |
|---|---|
| Target Compound Data | All N′-substituted hydrazides of indolizine-2-carboxylic acid inhibit MAO |
| Comparator Or Baseline | Iproniazid (reference MAO inhibitor) |
| Quantified Difference | All derivatives more active than iproniazid |
| Conditions | In vitro MAO enzyme inhibition assay |
Why This Matters
For medicinal chemistry programs targeting MAO inhibition, the indolizine-2-carboxylate scaffold offers validated potency advantage over the historical benchmark iproniazid, justifying scaffold selection in early-stage drug discovery.
- [1] Cardellini M, et al. Indolizine derivatives with biological activity I: N′-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Pharmaceutical Sciences. 1977;66(2):259-262. DOI: 10.1002/jps.2600660230. PMID: 839424 View Source
